molecular formula C7H15NO B1589749 1-Isopropyl-3-pyrrolidinol CAS No. 42729-56-6

1-Isopropyl-3-pyrrolidinol

Cat. No. B1589749
CAS RN: 42729-56-6
M. Wt: 129.2 g/mol
InChI Key: MYFPIRLHESHOGR-UHFFFAOYSA-N
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Description

1-Isopropyl-3-pyrrolidinol (IPP) is a chemical compound with the molecular formula C7H15NO. It is a colorless, viscous liquid with a faint, sweet odor. The molecular weight of this compound is 129.20 .


Molecular Structure Analysis

The molecular formula of 1-Isopropyl-3-pyrrolidinol is C7H15NO . This indicates that it contains seven carbon atoms, fifteen hydrogen atoms, and one nitrogen and oxygen atom each.


Physical And Chemical Properties Analysis

1-Isopropyl-3-pyrrolidinol is a clear liquid . It has a boiling point of 118°C and a specific gravity of 0.96 .

Scientific Research Applications

  • Summary of the Application : 1-Isopropyl-3-pyrrolidinol and its derivatives are used as chiral building blocks for pharmaceuticals . An effective preparation scheme for optically-active 3-pyrrolidinol and its derivatives based on biological transformation is proposed .
  • Methods of Application or Experimental Procedures : The process involves the hydroxylation of 1-benzoylpyrrolidine by Aspergillus sp. NBRC 109513, yielding (S)-1-benzoyl-3-pyrrolidinol with 66% ee . This is followed by kinetic resolution of 1-benzoyl-3-pyrrolidinol by Amano PS-IM lipase, forming optically-active 1-benzoyl-3-pyrrolidinol with 99% ee . (S)-1-Benzoyl-3-pyrrolidinol is then successfully converted to 3-pyrrolidinol and its derivatives by chemical reactions .
  • Results or Outcomes : The use of hydroxylation by Aspergillus sp. strain S60 and stereoselective esterification by Amano PS-IM lipase is effective for the synthesis of optically-active 3-pyrrolidinol and derivatives, a pharmaceutical building block, from 1-benzoylpyrrolidine .

Safety And Hazards

1-Isopropyl-3-pyrrolidinol should be handled with care. It is recommended to prevent the generation of vapor or mist, keep away from flames and hot surfaces, and use explosion-proof equipment . After handling, it is advised to wash hands and face thoroughly .

properties

IUPAC Name

1-propan-2-ylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(2)8-4-3-7(9)5-8/h6-7,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFPIRLHESHOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461839
Record name 1-Isopropyl-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-3-pyrrolidinol

CAS RN

42729-56-6
Record name 1-(1-Methylethyl)-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42729-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Isopropyl-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Isopropyl-3-pyrrolidinol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CD Lunsford, JW Ward, AJ Pallotta… - Journal of Medicinal …, 1958 - ACS Publications
The manyphysiologically active compounds which contain the ethanolamine structure have prompted a study to determine the effects in such systems when the distance between the …
Number of citations: 24 pubs.acs.org
YS Kim, S hwa Jung, BG Park, MK Ko, HS Jang… - European Journal of …, 2013 - Elsevier
Starting from quinuclidinyl oxime 1 identified by preliminary screening, a series of azacycles-containing oxime derivatives was synthesized. Their mPTP blocking activities were …
Number of citations: 21 www.sciencedirect.com

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